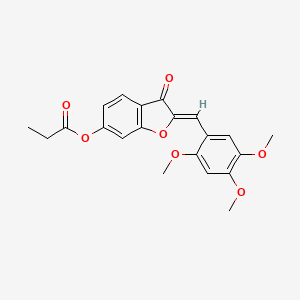

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate

説明

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is a synthetic benzofuran derivative characterized by a Z-configuration double bond between the benzofuran core and the 2,4,5-trimethoxybenzylidene substituent. Key properties include:

- Molecular formula: C23H22O8 (exact formula inferred from analogs in and ).

- Monoisotopic mass: ~422.1002 g/mol (based on ).

- Functional groups: A dihydrobenzofuranone core, a 2,4,5-trimethoxybenzylidene substituent, and a propionate ester.

This compound is part of a broader class of aurone and indanone analogs studied for their antitumor and bioactive properties .

特性

IUPAC Name |

[(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-5-20(22)27-13-6-7-14-16(10-13)28-19(21(14)23)9-12-8-17(25-3)18(26-4)11-15(12)24-2/h6-11H,5H2,1-4H3/b19-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRNSKVVSJTLMN-OCKHKDLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3OC)OC)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3OC)OC)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Trimethoxybenzylidene Group: The trimethoxybenzylidene group is introduced via a condensation reaction between 2,4,5-trimethoxybenzaldehyde and the benzofuran intermediate.

Esterification: The final step involves the esterification of the benzofuran derivative with propionic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

化学反応の分析

Types of Reactions

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

科学的研究の応用

Chemistry

In chemistry, (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the benzofuran and trimethoxybenzylidene groups suggests possible activity as an enzyme inhibitor or receptor modulator. Research may focus on its effects on cellular pathways and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or photonic devices. Its unique electronic properties make it a candidate for applications in optoelectronics and nanotechnology.

作用機序

The mechanism of action of (Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites or modulate the activity of target proteins. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.

類似化合物との比較

Structural Modifications and Substituent Effects

The compound’s activity and physicochemical properties are highly dependent on:

Benzylidene substituents: Target compound: 2,4,5-Trimethoxybenzylidene group (electron-rich due to methoxy groups). Analog B1/B2 (): Quinoline-2-ylmethylene or quinoline-3-ylmethylene substituents. These analogs exhibit enhanced antitumor activity, with B2 showing higher melting point (211.1–211.5°C vs. B1: 189.9–190.2°C), suggesting increased stability . : 3,4,5-Trimethoxybenzoate ester with an allylidene group. The additional methoxy groups may improve solubility but reduce membrane permeability.

Ester group variations: Target compound: Propionate ester (C3 chain). : 2-Furoate ester (smaller, more polar). : Cyclohexanecarboxylate ester (bulky, hydrophobic). : Propanoate ester with 3-methoxyphenyl substituent (simpler structure, lower molecular weight: 324.3 g/mol).

Pharmacological and Physicochemical Data

生物活性

(Z)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl propionate is a complex organic compound notable for its intricate structure and potential biological activities. This compound features a benzofuran core with multiple methoxy substituents, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

Structural Features

The structural characteristics of this compound include:

- Benzofuran Core : Known for its diverse biological activities.

- Methoxy Groups : Three methoxy substituents that may enhance lipophilicity and membrane interaction.

- Functional Groups : Presence of a ketone and an ester functional group that could provide additional avenues for reactivity.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound’s structural features allow it to modulate the activity of these targets, potentially leading to various biological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- DNA Interaction : The benzofuran core can intercalate with DNA, affecting gene expression.

- Signaling Pathways : Modulation of signaling cascades may occur through receptor interactions.

Biological Activities

Studies have shown that compounds with similar structures exhibit a range of biological activities. Below is a summary of relevant findings:

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Compounds with methoxy groups often demonstrate antioxidant properties. | |

| Anticancer | Benzofuran derivatives have been linked to anticancer effects through various mechanisms. | |

| Antibacterial | Nitro groups in similar structures enhance antibacterial activity. | |

| Anti-inflammatory | Methoxy-substituted compounds show potential anti-inflammatory effects. |

Case Studies

- Anticancer Activity : A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against various cancer cell lines. The presence of methoxy groups was crucial for enhancing this activity.

- Antioxidant Properties : Research indicated that compounds similar to this compound showed notable free radical scavenging abilities, suggesting potential use in preventing oxidative stress-related diseases.

- Enzyme Interaction Studies : Investigations into the interactions between this compound and specific enzymes revealed competitive inhibition mechanisms, highlighting its potential as a therapeutic agent in metabolic disorders.

Applications

The unique structural features and biological activities suggest several potential applications:

- Pharmaceutical Development : As a lead compound for drug development targeting cancer and inflammatory diseases.

- Research Tool : For studying enzyme interactions and metabolic pathways.

- Industrial Uses : In the formulation of materials with specific properties due to its chemical reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。